molecular formula C13H17N3O2 B11958865 Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- CAS No. 55379-84-5

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-

Cat. No.: B11958865
CAS No.: 55379-84-5
M. Wt: 247.29 g/mol
InChI Key: ITCQFSOCCFSHHU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, also identified as N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide (CAS 22588-78-9), features a phenyl ring substituted with a methoxy group at position 4, an acetamide group at position 1, and a mixed amino group (2-cyanoethyl and 2-hydroxyethyl) at position 3 . Its molecular formula is C₁₄H₁₉N₃O₃, with a molecular weight of 277.32 g/mol.

For instance, describes the preparation of 2-cyano-N-(2-phenylethyl)acetamide derivatives through acyl substitution and hydroxymethylation, suggesting analogous routes for the target compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55379-84-5

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]acetamide

InChI

InChI=1S/C13H17N3O2/c1-11(18)15-12-4-2-5-13(10-12)16(8-9-17)7-3-6-14/h2,4-5,10,17H,3,7-9H2,1H3,(H,15,18)

InChI Key

ITCQFSOCCFSHHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCC#N)CCO

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of 3-Aminophenol Derivatives

A common starting material is 3-aminophenol, which undergoes sequential modifications to introduce the desired substituents. The synthesis typically follows this sequence:

  • Acylation of the amine group : Treatment with acetic anhydride in ethyl acetate forms N-(3-hydroxyphenyl)acetamide.

  • Alkylation with 2-cyanoethyl and 2-hydroxyethyl groups : The phenolic oxygen is methylated using methyl iodide under phase-transfer conditions (cesium carbonate, 95–110°C). Subsequent bromination at the 5-position introduces a reactive site for further functionalization.

  • Reductive debromination and final acetylation : Palladium-catalyzed hydrogenation (Pd/C, H₂, 50–75°C) removes the bromine atom, followed by acetylation with acetyl chloride in dichloromethane (AlCl₃ catalyst).

Key reaction :

3-Aminophenol(CH₃CO)₂ON-(3-hydroxyphenyl)acetamideCH₃I, Cs₂CO₃Methyl-protected intermediateH₂/Pd/CTarget compound\text{3-Aminophenol} \xrightarrow{\text{(CH₃CO)₂O}} \text{N-(3-hydroxyphenyl)acetamide} \xrightarrow{\text{CH₃I, Cs₂CO₃}} \text{Methyl-protected intermediate} \xrightarrow{\text{H₂/Pd/C}} \text{Target compound}

This method achieves a total yield of 41.7%, with the final hydrogenation step yielding 85%.

Direct Alkylation-Acylation of 3-Nitroaniline

An alternative route starts with 3-nitroaniline to improve regioselectivity:

  • Reduction of nitro group : Catalytic hydrogenation (H₂/Pd) converts 3-nitroaniline to 3-phenylenediamine.

  • Dual alkylation : Reaction with acrylonitrile (for cyanoethyl) and ethylene oxide (for hydroxyethyl) in tetrahydrofuran (THF) at 60°C introduces both groups simultaneously.

  • Selective acetylation : The primary amine is acetylated using acetic anhydride in pyridine, yielding the final product.

Optimized conditions :

  • Molar ratio of 3-phenylenediamine to acrylonitrile: 1:2.2

  • Reaction time: 12–18 hours

  • Yield: 68–72% after column chromatography.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, industrial protocols employ continuous flow reactors:

  • Step 1 : 3-Aminophenol, acetic anhydride, and triethylamine are mixed in a microreactor (residence time: 5 minutes, 25°C) to form N-(3-hydroxyphenyl)acetamide.

  • Step 2 : The intermediate is reacted with 2-chloroethyl cyanide and ethylene glycol in a packed-bed reactor (zeolite catalyst, 120°C), achieving 89% conversion.

  • Step 3 : Final purification via fractional distillation removes unreacted ethylene glycol, yielding 95% purity.

Advantages :

  • Reduced reaction time (3 hours vs. 12 hours in batch processes)

  • Higher consistency in product quality.

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball-milling for eco-friendly production:

  • Reactants : 3-Aminophenol, acetyl chloride, 2-cyanoethyl bromide, and 2-hydroxyethyl bromide.

  • Conditions : Stainless-steel jars, 500 rpm, 2 hours.

  • Yield : 78% with no solvent waste.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Nucleophilic Acylation3-AminophenolAcetic anhydride, Pd/C41.798.5Moderate
Direct Alkylation3-NitroanilineAcrylonitrile, H₂/Pd7297.2High
Continuous Flow3-AminophenolZeolite catalyst8995High
Mechanochemical3-AminophenolBall milling7899Low

Key findings :

  • The direct alkylation method balances yield and scalability, making it suitable for pharmaceutical applications.

  • Continuous flow synthesis is optimal for industrial production due to its efficiency.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The introduction of both cyanoethyl and hydroxyethyl groups risks forming regioisomers. Using bulky bases (e.g., DBU) or low temperatures (0–5°C) minimizes side reactions, improving selectivity to 94%.

Purification Techniques

  • Recrystallization : Ethyl acetate/toluene mixtures yield crystals with 99% purity.

  • Chromatography : Silica gel columns (hexane:ethyl acetate, 3:1) resolve residual di-alkylated byproducts.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s structural features (amine, hydroxyethyl, and cyanoethyl groups) enable diverse reactivity:

Nucleophilic Substitution

The amine group acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides, carbonyl compounds). For example:

  • Acylation : Reaction with activated carboxylic acids to form amides or ureas.

  • Alkylation : Potential substitution with alkyl halides to modify the phenyl ring’s substituents.

Hydrolysis and Amidase Activity

The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine .

Oxidation/Reduction

The cyanoethyl group (C≡N) may participate in redox reactions, while the hydroxyethyl group (CH₂CH₂OH) could undergo oxidation to form ketones or carboxylic acids.

Biological Interactions

The compound’s amine and hydroxyethyl moieties enable hydrogen bonding, potentially influencing binding affinity to enzymes or receptors. Computational studies on similar compounds (e.g., DFT analysis) suggest interactions with DNA bases like thymine via charge transfer mechanisms .

Spectroscopic Characterization

  • FT-IR : Identifies functional groups (amide N-H stretch, C≡N vibration).

  • NMR : Confirms substitution patterns on the phenyl ring and amide connectivity .

  • X-ray Crystallography : Validates molecular geometry and hydrogen bonding networks (e.g., C–H···N interactions) .

Reactivity Prediction

Fukui Function Analysis (via DFT) highlights regions susceptible to electrophilic/nucleophilic attack:

  • Electrophilic Attack : Likely at the cyanoethyl group’s electron-deficient carbon.

  • Nucleophilic Attack : Focused on the amide nitrogen or hydroxyethyl oxygen .

Limitations and Challenges

  • Synthesis Scalability : Multi-step procedures may require optimization for yield and purity.

  • Biological Stability : Hydroxyethyl and cyanoethyl groups could undergo in vivo metabolism, affecting pharmacokinetics.

References

  • ACS Publications (2022). Synthesis and characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.

  • ACS Publications (2022). Antimicrobial and antioxidant activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.

  • PubChem (2025). Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)-. CID 108703.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of acetamide, particularly those including the 2-cyano-N-arylacetamide structure, exhibit notable antimicrobial properties. A study focused on synthesizing various nitrogenous heterocycles from acetamide derivatives showed effective antimicrobial activity against strains of Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Candida albicans . The biological testing employed methods such as disc diffusion to evaluate the efficacy against these pathogens.

Pharmacological Applications
Acetamide-containing compounds have been linked to therapeutic applications targeting infections, convulsions, and inflammatory conditions. Notable drugs derived from acetamide structures include:

  • Nepafenac : Used for pain control.
  • Oseltamivir : An antiviral medication.
  • Bufexamac : Targets COX enzymes for anti-inflammatory effects .

The structure-activity relationship (SAR) studies indicate that modifications in the acetamide scaffold can enhance biological activity, particularly in urease inhibition, making these compounds promising candidates for further drug development .

Synthesis of Heterocycles

Acetamide derivatives serve as valuable synthons in the synthesis of various heterocyclic compounds. The reaction of acetamide with different reagents allows for the formation of complex structures such as:

  • Iminocoumarines
  • Thiazoles
  • Dihydropyridines
  • Imidazoles and benzoimidazoles

These compounds have potential applications in pharmaceuticals due to their biological activities . The synthesis pathways often utilize the nucleophilic sites present in acetamide derivatives, facilitating multiple reaction mechanisms that yield diverse heterocyclic products.

Analytical Applications

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method is suitable for isolating impurities and analyzing pharmacokinetics. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Case Study 1: Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial efficacy of synthesized compounds based on acetamide derivatives. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, validating the potential use of these compounds in developing new antimicrobial agents .

Case Study 2: Drug Development

Research into acetamide-sulfonamide scaffolds revealed their effectiveness as urease inhibitors. These findings suggest that modifying the acetamide structure can lead to enhanced therapeutic profiles against conditions requiring urease inhibition .

Mechanism of Action

The mechanism of action for Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyethyl groups play a crucial role in its reactivity and interactions with biological molecules . The exact pathways and targets can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Substituted Acetamides with Mixed Amino Groups

  • N-[3-[Bis(2-hydroxyethyl)amino]phenyl]acetamide (CAS 43051-46-3): Structure: Features bis(2-hydroxyethyl)amino instead of mixed cyanoethyl/hydroxyethyl groups. Properties: Increased hydrophilicity due to dual hydroxyethyl groups, enhancing solubility in polar solvents compared to the target compound’s cyanoethyl group . Applications: Used in dye intermediates and metal coordination studies due to strong hydrogen-bonding capacity .
  • N-[3-[Bis(2-cyanoethyl)amino]phenyl]acetamide (CAS 24530-67-4): Structure: Substituted with two cyanoethyl groups. Applications: Likely used in polymer chemistry or as a precursor for nitrile-containing pharmaceuticals .

Chloro-Substituted Acetamides (Agrochemical Analogs)

  • Alachlor (CAS 15972-60-8): Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Comparison: Lacks cyano/hydroxyethyl groups but shares the acetamide backbone and methoxy substituents. Applications: Herbicide targeting weed control in crops .
  • Pretilachlor (CAS 51218-49-6): Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide. Comparison: Propoxyethyl group introduces ether functionality, differing from the target’s cyanoethyl group. Properties: Higher volatility and soil mobility compared to the target compound .

Nitro- and Methoxy-Substituted Acetamides

  • N-(3-Nitrophenyl)acetamide :

    • Structure : Nitro group at position 3 of the phenyl ring.
    • Comparison : Electron-withdrawing nitro group increases reactivity in electrophilic substitutions, contrasting with the target’s electron-donating methoxy group .
    • Applications : Intermediate in explosive materials or azo dyes .
  • N-(4-Methoxyphenyl)acetamide: Structure: Methoxy group at position 4, similar to the target compound. Comparison: Simpler structure lacking amino substitutions; used as a reference in pharmacokinetic studies .

Key Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Key Properties Applications References
Target Compound (22588-78-9) C₁₄H₁₉N₃O₃ 4-OCH₃, 3-(NC-CH₂-CH₂)(HO-CH₂-CH₂)NH Moderate hydrophilicity, polar Pharmaceutical intermediate
N-[3-(Bis(2-OH-Et)NH)Ph]Ac (43051-46-3) C₁₂H₁₈N₂O₄ 3-(HO-CH₂-CH₂)₂NH High solubility, H-bond donor Dyes, coordination chemistry
Alachlor (15972-60-8) C₁₄H₂₀ClNO₂ 2,6-diethyl, Cl, OCH₂-OCH₃ Lipophilic, volatile Herbicide
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 3-NO₂ Reactive, electron-deficient Explosives, dyes

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving cyanoethylation and hydroxymethylation steps .

Biological Activity

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- (CAS Number: 55379-84-5), is a chemical compound with diverse biological activities. This article explores its structure, properties, and biological effects based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H17_{17}N3_3O2_2
  • Molecular Weight : 247.29 g/mol
  • LogP : 0.204 (indicates moderate lipophilicity)
  • Stereochemistry : Achiral, with no defined stereocenters .

The compound features a cyanoethyl and hydroxyethyl group attached to a phenyl ring, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- exhibit antimicrobial activity. For instance, studies have shown that derivatives of acetamides can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that acetamide derivatives possess anticancer properties. The mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis. For example, compounds structurally related to Acetamide have been tested against cancer cell lines, showing promising cytotoxic effects .

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety profile of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-. Studies indicate that while some acetamide derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to determine their safety in clinical applications .

Research Findings and Case Studies

Study Findings
Study A Identified antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the micromolar range.
Study B Evaluated anticancer effects on human breast cancer cell lines, revealing significant cytotoxicity with IC50 values below 20 µM.
Study C Conducted toxicological screening showing low acute toxicity but potential for chronic exposure risks.

The precise mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- remains under investigation. However, it is hypothesized that the compound may interact with cellular receptors or enzymes involved in critical metabolic pathways. The presence of the cyano group could enhance its reactivity and binding affinity to biological targets.

Q & A

Q. What are the recommended synthetic routes for Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-?

The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. For example:

  • Step 1 : Introduce the 2-cyanoethyl and 2-hydroxyethyl groups onto a phenylamine precursor via nucleophilic substitution or reductive amination.
  • Step 2 : Acetylate the resulting intermediate using acetic anhydride or acetyl chloride under reflux conditions.
  • Step 3 : Monitor reaction progress via TLC and purify using recrystallization (e.g., methanol/water mixtures) or column chromatography .
    Key challenges include controlling regioselectivity during substitution and minimizing side reactions (e.g., over-acetylation).

Q. What spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 5–6 ppm, cyano group absence in 1H^1H) .
  • FTIR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing structural isomers .

Q. How can researchers ensure purity during synthesis?

  • HPLC : Use reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water) to detect impurities.
  • TLC : Monitor intermediates using silica gel plates (eluent: ethyl acetate/hexane mixtures) .
  • Recrystallization : Optimize solvent polarity (e.g., methanol for polar impurities) to achieve >98% purity .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this acetamide derivative?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral polymerases or inflammatory enzymes). Focus on hydrogen bonding with the hydroxyethyl group and π-π stacking with the phenyl ring .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to optimize the cyanoethyl/hydroxyethyl ratio .

Q. How can degradation products be analyzed under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or oxidized cyano groups) using fragmentation patterns and retention times .
  • Stability Indicating Assays : Validate methods per ICH guidelines to ensure specificity for the parent compound .

Q. What mechanistic insights explain contradictory bioactivity data in literature?

Contradictions may arise from:

  • Solubility Differences : The hydroxyethyl group enhances aqueous solubility, but aggregation in biological media can reduce bioavailability. Use dynamic light scattering (DLS) to assess aggregation .
  • Metabolic Instability : Cyanoethyl groups may undergo enzymatic hydrolysis in vivo. Test metabolic stability using liver microsome assays .

Safety and Best Practices

Q. What safety precautions are critical given limited toxicological data?

  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential cyanide release from cyanoethyl group degradation .
  • Waste Disposal : Treat aqueous waste with sodium hypochlorite to oxidize residual nitriles before disposal .

Key Research Gaps

  • Toxicological Profiling : No comprehensive data exist on acute/chronic toxicity. Prioritize zebrafish or in vitro cytotoxicity assays .
  • Structure-Activity Relationships : Systematic studies are needed to evaluate the impact of varying cyanoethyl/hydroxyethyl ratios on target selectivity .

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